Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate
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Overview
Description
Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate is a chemical compound with the molecular formula C24H21N2O3P and a molecular weight of 416.42 g/mol . It is known for its unique structure, which includes a phosphonate group attached to a pyridylmethyl and an anilino group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate typically involves the reaction of diphenylphosphoryl chloride with alpha-anilino-2-pyridylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides .
Scientific Research Applications
Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate groups in their catalytic mechanisms. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl (alpha-anilinobenzyl)phosphonate
- Diphenyl (triphenylphosphoranylidene)methylphosphonate
- Dibenzyl (alpha-anilinobenzyl)phosphonate
Uniqueness
Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various research applications .
Properties
CAS No. |
3360-70-1 |
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Molecular Formula |
C24H21N2O3P |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[diphenoxyphosphoryl(pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C24H21N2O3P/c27-30(28-21-14-6-2-7-15-21,29-22-16-8-3-9-17-22)24(23-18-10-11-19-25-23)26-20-12-4-1-5-13-20/h1-19,24,26H |
InChI Key |
MXHHPIZIGHWCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=CC=N2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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